molecular formula C35H55N7O8 B12795343 H-Pro-Val-Lys-Val-Tyr-Pro-OH CAS No. 99570-17-9

H-Pro-Val-Lys-Val-Tyr-Pro-OH

Cat. No.: B12795343
CAS No.: 99570-17-9
M. Wt: 701.9 g/mol
InChI Key: FQFIOXMUFBHRAO-AQRCPPRCSA-N
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Description

H-Pro-Val-Lys-Val-Tyr-Pro-OH is a synthetic peptide composed of six amino acids: proline, valine, lysine, valine, tyrosine, and proline. This peptide sequence is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Val-Lys-Val-Tyr-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, valine, tyrosine, and proline).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Pro-Val-Lys-Val-Tyr-Pro-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various protecting groups and coupling reagents are employed during SPPS to achieve selective substitution.

Major Products Formed

    Oxidation: Oxidized tyrosine derivatives.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

H-Pro-Val-Lys-Val-Tyr-Pro-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Pro-Val-Lys-Val-Tyr-Pro-OH depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The presence of tyrosine allows for potential phosphorylation, which can modulate its activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    H-Val-Lys-Val-Tyr-Pro-OH: Lacks the initial proline residue.

    H-Pro-Val-Lys-Val-Tyr-OH: Lacks the terminal proline residue.

    H-Pro-Val-Lys-Val-OH: Lacks both tyrosine and the terminal proline residue.

Uniqueness

H-Pro-Val-Lys-Val-Tyr-Pro-OH is unique due to its specific sequence, which may confer distinct biological activities and properties. The presence of both proline residues can influence the peptide’s conformation and stability, making it suitable for specific applications.

Properties

CAS No.

99570-17-9

Molecular Formula

C35H55N7O8

Molecular Weight

701.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C35H55N7O8/c1-20(2)28(40-30(44)24-10-7-17-37-24)32(46)38-25(9-5-6-16-36)31(45)41-29(21(3)4)33(47)39-26(19-22-12-14-23(43)15-13-22)34(48)42-18-8-11-27(42)35(49)50/h12-15,20-21,24-29,37,43H,5-11,16-19,36H2,1-4H3,(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)/t24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

FQFIOXMUFBHRAO-AQRCPPRCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3

Origin of Product

United States

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